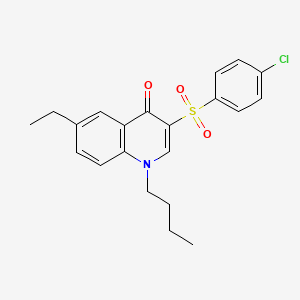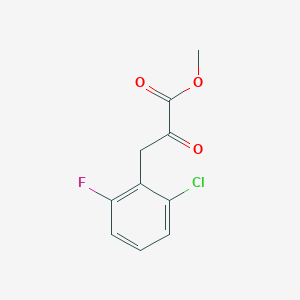![molecular formula C19H23N5O5 B2781301 6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 923448-31-1](/img/structure/B2781301.png)
6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an imidazole ring, which is a five-membered planar ring that is present in many important biological building blocks, such as histidine and the related hormone histamine . Many drugs also contain an imidazole ring, such as certain antifungal drugs, the nitroimidazole series of antibiotics, and the sedative midazolam .
Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .Physical and Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . It is highly soluble in water . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .科学的研究の応用
Imidazole-Based Bisphenol and Salts
Research by Nath, B., & Baruah, J. (2012) on an imidazole-containing bisphenol and its salts with various acids highlights the structural characterization and the importance of electrostatic and weak interactions in crystal packing. This study underscores the role of imidazole derivatives in understanding hydrogen bonding and π···π interactions, which are crucial for designing advanced materials and understanding molecular interactions (Nath & Baruah, 2012).
Imidazole Derivatives in Synthesis
The work of Mukherjee-Müller, G., et al. (1979) on the synthesis of 4H-imidazoles from reactions involving NH-acidic heterocycles provides insight into the synthetic versatility of imidazole compounds. This research is foundational for the development of novel organic compounds with potential applications in drug development and materials science (Mukherjee-Müller et al., 1979).
Lanthanide Metal-Organic Frameworks
Shi, B., et al. (2015) explored dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating the potential of imidazole derivatives in creating sensitive and selective sensors for chemical detection (Shi et al., 2015).
Synthesis of Glycolurils and Analogues
Kravchenko, A., et al. (2018) reviewed the synthesis of glycolurils — compounds related to imidazoles — and their applications. These compounds are utilized in pharmacology, explosives, and as building blocks in supramolecular chemistry, highlighting the wide range of applications for structurally complex imidazoles and their analogues (Kravchenko et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-21-16-15(17(26)24(19(21)27)7-4-10-25)23-9-8-22(18(23)20-16)13-11-12(28-2)5-6-14(13)29-3/h5-6,11,25H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYQTNBWKSENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCN(C3=N2)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
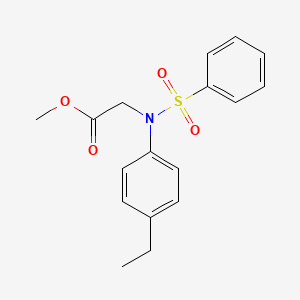
![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)
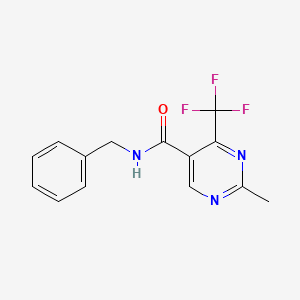
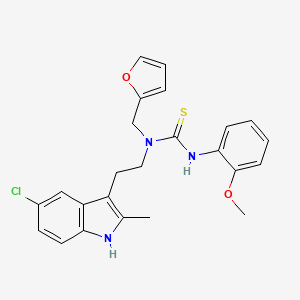

![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)
![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)
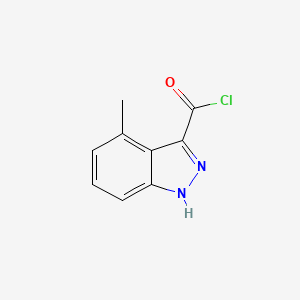
![methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B2781236.png)
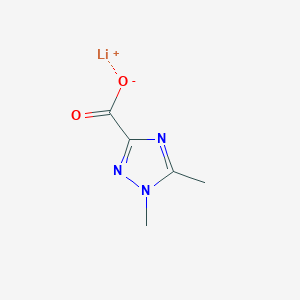
![1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2781238.png)
